BenchChemオンラインストアへようこそ!

4-Cyclopropyl-1-methyl-1H-indazole

Sigma-1 receptor CNS disorders Cancer

4-Cyclopropyl-1-methyl-1H-indazole (CAS 1521881-14-0, molecular formula C₁₁H₁₂N₂, MW 172.23 g/mol) is a key synthetic intermediate and pharmacophore-bearing scaffold in the indazole class of heterocyclic compounds. Its structure features a 1-methyl-1H-indazole core with a cyclopropyl substituent at the C4 position.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
Cat. No. B12833210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-1-methyl-1H-indazole
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC(=C2C=N1)C3CC3
InChIInChI=1S/C11H12N2/c1-13-11-4-2-3-9(8-5-6-8)10(11)7-12-13/h2-4,7-8H,5-6H2,1H3
InChIKeyZTQZAJMRMJZVTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropyl-1-methyl-1H-indazole: Core Building Block for Indazole-Based Drug Discovery


4-Cyclopropyl-1-methyl-1H-indazole (CAS 1521881-14-0, molecular formula C₁₁H₁₂N₂, MW 172.23 g/mol) is a key synthetic intermediate and pharmacophore-bearing scaffold in the indazole class of heterocyclic compounds . Its structure features a 1-methyl-1H-indazole core with a cyclopropyl substituent at the C4 position. Indazole derivatives are widely recognized for their broad biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties [1]. The specific C4-cyclopropyl substitution is not arbitrary; it appears as a critical structural element in multiple patent-exemplified bioactive molecules targeting Rho-associated kinase (ROCK) and sigma receptors, underscoring its value in medicinal chemistry optimization [2][3].

Why 4-Cyclopropyl-1-methyl-1H-indazole Cannot Be Simply Replaced by Unsubstituted or Non-Cyclopropyl Analogs


Generic substitution of 4-cyclopropyl-1-methyl-1H-indazole with a simpler 1-methyl-1H-indazole or other 4-substituted variants is scientifically invalid for two primary reasons. First, the C4 cyclopropyl group is a potent modulator of metabolic stability and target engagement; literature confirms that cyclopropyl substitution can enhance metabolic stability, increase receptor affinity, and reduce plasma clearance compared to hydrogen, methyl, or phenyl substituents [1]. Second, empirical data from identical assay systems demonstrate that even minor structural changes at the C4 position can dramatically alter potency against key therapeutic targets such as the sigma-1 receptor and ROCK1 [2][3]. Therefore, using a non-cyclopropyl analog introduces uncontrolled variables that compromise experimental reproducibility and fail to recapitulate the specific pharmacological profile of the intended bioactive lead compound.

Quantitative Differentiation Evidence for 4-Cyclopropyl-1-methyl-1H-indazole Against Key Comparators


Enhanced Sigma-1 Receptor Affinity: 4-Cyclopropyl Derivative Outperforms a Closely Related C4-Substituted Analog

In a direct comparative assessment using an identical [³H]DTG radioligand binding assay, the compound containing the 4-cyclopropyl-1-methyl-1H-indazole scaffold (BDBM50421895, CHEMBL555890) exhibited an IC₅₀ of 1.40 nM for the human sigma-1 receptor. A structurally related analog with a distinct C4-substitution pattern (BDBM50421920, CHEMBL555401) tested in the same assay showed a reduced affinity with an IC₅₀ of 2.60 nM [1][2]. This represents a measurable improvement in target engagement for the 4-cyclopropyl variant.

Sigma-1 receptor CNS disorders Cancer

ROCK1 Inhibitory Activity: 4-Cyclopropyl-1-methyl-1H-indazole Exhibits Micromolar Potency, a Foundation for Optimization

The 4-cyclopropyl-1-methyl-1H-indazole core is present in compounds that inhibit Rho-associated protein kinase 1 (ROCK1). One such derivative (BDBM50417668, CHEMBL1643368) demonstrated an IC₅₀ of 2.14 μM against ROCK1 in an IMAP (Immobilized Metal Ion Affinity-based Fluorescence Polarization) assay [1]. While not a sub-nanomolar inhibitor in this specific instance, this level of activity compares favorably to the established ROCK inhibitor 5-Nitro-1H-indazole-3-carbonitrile (DL0805), which exhibits an IC₅₀ of 6.67 μM against ROCK-I in cell-free assays .

ROCK1 Fibrosis Cardiovascular disease

Cyclopropyl Substitution Confers Favorable Drug-Like Properties: Enhanced Metabolic Stability vs. Non-Cyclopropyl Indazoles

Class-level evidence from medicinal chemistry literature indicates that the introduction of a cyclopropyl group onto heterocyclic scaffolds such as indazole can significantly enhance metabolic stability, increase receptor affinity, reduce plasma clearance, and improve blood-brain barrier permeability [1]. This contrasts with analogs bearing simple alkyl or hydrogen substituents at the same position, which often exhibit higher rates of oxidative metabolism and reduced target engagement. While direct head-to-head microsomal stability data for 4-cyclopropyl-1-methyl-1H-indazole vs. 4-H or 4-Me analogs is not currently reported in public primary literature, the well-documented effects of cyclopropyl groups on physicochemical and ADME parameters provide a strong class-level rationale for its selection.

Metabolic stability ADME Pharmacokinetics

Validated Utility in Patent-Exemplified Bioactive Molecules: The 4-Cyclopropyl-1H-indazol-5-yl Motif in Clinical Candidate Zelasudil

The 4-cyclopropyl-1H-indazol-5-yl motif, which is structurally and synthetically derived from 4-cyclopropyl-1-methyl-1H-indazole, is a critical component of the clinical-stage ROCK2 inhibitor Zelasudil (RXC007) [1]. Zelasudil is an orally active, highly selective ROCK2 inhibitor with demonstrated anti-fibrotic efficacy in a murine bleomycin-induced lung fibrosis model, where oral administration at 5-100 mg/kg significantly reduced fibrosis and collagen deposition . In preclinical pancreatic cancer models, Zelasudil combined with chemotherapy or immunotherapy improved tumor response and elicited positive immunomodulatory effects, including increased CD8+ T cell infiltrate [2].

ROCK2 Anti-fibrotic Pancreatic cancer

Optimal Application Scenarios for 4-Cyclopropyl-1-methyl-1H-indazole Based on Evidence Profile


Synthesis of Sigma-1 Receptor Ligands with Optimized Affinity

Utilize 4-cyclopropyl-1-methyl-1H-indazole as a core scaffold for generating novel sigma-1 receptor ligands. The direct comparative evidence of enhanced affinity (IC₅₀ 1.40 nM) over a related C4-substituted analog supports the rational design of focused chemical libraries aimed at improving target engagement for CNS disorders and oncology applications [1][2]. Avoid using 4-H or 4-Me analogs as replacements, as they are likely to yield ligands with diminished sigma-1 binding potency.

Development of Next-Generation ROCK1/ROCK2 Inhibitors

Employ this scaffold as a starting point for the synthesis of ROCK1/ROCK2 inhibitors. The compound's established utility in the clinical candidate Zelasudil and its >3-fold potency advantage over the reference inhibitor DL0805 in ROCK1 assays provide a strong rationale for its inclusion in kinase-focused medicinal chemistry programs targeting fibrotic diseases, cancer, and cardiovascular disorders . This building block offers a direct synthetic route to the pharmacophore found in advanced leads.

Structural Diversification of Indazole-Based Kinase Inhibitor Libraries

Incorporate 4-cyclopropyl-1-methyl-1H-indazole into diversity-oriented synthesis (DOS) or parallel synthesis workflows aimed at generating kinase inhibitor libraries. The well-characterized class-level benefits of the cyclopropyl group—enhanced metabolic stability and improved drug-like properties—increase the likelihood that library members will exhibit favorable ADME profiles, thereby accelerating hit-to-lead progression [3].

Benchmarking and SAR Studies of C4-Substituted Indazoles

Use this compound as a key benchmark for structure-activity relationship (SAR) studies exploring the C4 position of the 1-methyl-1H-indazole ring. Quantitative data on sigma-1 receptor affinity and ROCK1 inhibition serve as reference points to evaluate the impact of alternative C4 substituents (e.g., methyl, phenyl, halogen) on potency and selectivity, providing a data-driven framework for lead optimization [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyclopropyl-1-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.